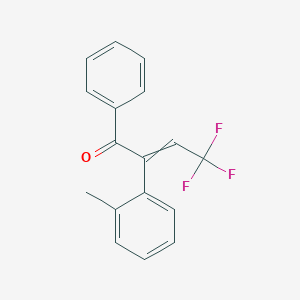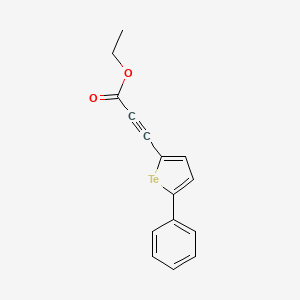
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C15H12O2Te It is characterized by the presence of a tellurium atom within its structure, which is relatively uncommon in organic compounds
Méthodes De Préparation
The synthesis of Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate typically involves the reaction of ethyl propiolate with a phenyl tellurium compound under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve a high yield and purity of the compound .
Analyse Des Réactions Chimiques
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to form tellurium dioxide.
Reduction: The compound can be reduced to form the corresponding tellurium hydride.
Substitution: The phenyl group attached to the tellurium atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce tellurium-containing functional groups into molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly those targeting diseases that involve oxidative stress.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate involves its interaction with molecular targets within cells. The tellurium atom in the compound can undergo redox reactions, which can influence cellular oxidative stress levels. This, in turn, can affect various cellular pathways and processes, including those involved in cell signaling and apoptosis. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate can be compared with other similar compounds, such as:
Ethyl propiolate: A simpler compound without the tellurium atom, used in organic synthesis.
Phenyl tellurium compounds: Compounds that contain a phenyl group attached to a tellurium atom, used in various chemical reactions.
Propriétés
Numéro CAS |
920977-41-9 |
|---|---|
Formule moléculaire |
C15H12O2Te |
Poids moléculaire |
351.9 g/mol |
Nom IUPAC |
ethyl 3-(5-phenyltellurophen-2-yl)prop-2-ynoate |
InChI |
InChI=1S/C15H12O2Te/c1-2-17-15(16)11-9-13-8-10-14(18-13)12-6-4-3-5-7-12/h3-8,10H,2H2,1H3 |
Clé InChI |
VKRZVUGHKIPKDJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=CC=C([Te]1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


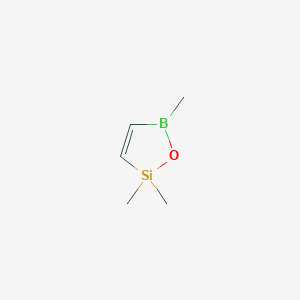
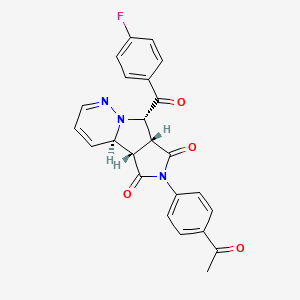
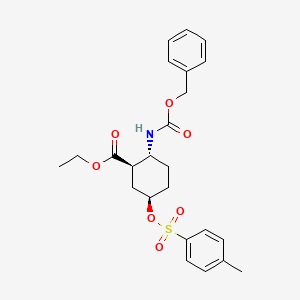
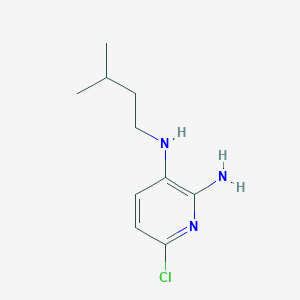
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)

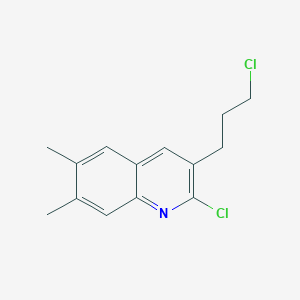
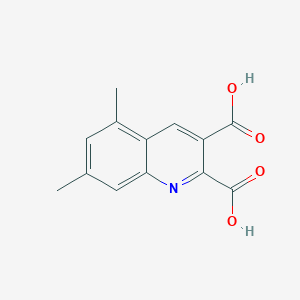
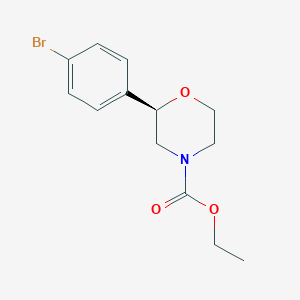

![Methyl 4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632973.png)
![Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
